(3-chloro-6-methyl-1-benzothiophen-2-yl)[4-(2-methoxyphenyl)piperazino]methanone
Overview
Description
(3-chloro-6-methyl-1-benzothiophen-2-yl)[4-(2-methoxyphenyl)piperazino]methanone is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a chloro and methyl group on the benzothiophene ring, and a methoxyphenyl piperazino group attached to the methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-6-methyl-1-benzothiophen-2-yl)[4-(2-methoxyphenyl)piperazino]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiophene core, followed by the introduction of the chloro and methyl substituents. The final steps involve the attachment of the methoxyphenyl piperazino group to the methanone moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced analytical methods ensures the quality control of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-chloro-6-methyl-1-benzothiophen-2-yl)[4-(2-methoxyphenyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(3-chloro-6-methyl-1-benzothiophen-2-yl)[4-(2-methoxyphenyl)piperazino]methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of (3-chloro-6-methyl-1-benzothiophen-2-yl)[4-(2-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3-chloro-6-methyl-1-benzothiophen-2-yl)[4-(2-methylphenyl)piperazino]methanone
- (3-chloro-6-methyl-1-benzothiophen-2-yl)[4-(2-phenylethyl)piperazino]methanone
- (3-chloro-6-methyl-1-benzothiophen-2-yl)[4-(2-pyridinyl)piperazino]methanone
Uniqueness
The uniqueness of (3-chloro-6-methyl-1-benzothiophen-2-yl)[4-(2-methoxyphenyl)piperazino]methanone lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group, for example, may enhance its binding affinity to certain molecular targets compared to similar compounds .
Properties
IUPAC Name |
(3-chloro-6-methyl-1-benzothiophen-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-14-7-8-15-18(13-14)27-20(19(15)22)21(25)24-11-9-23(10-12-24)16-5-3-4-6-17(16)26-2/h3-8,13H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCKRLVKVCUTSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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